molecular formula C9H9NO2 B15157565 3-(4-Methyl-pyridin-3-yl)-acrylic acid

3-(4-Methyl-pyridin-3-yl)-acrylic acid

Cat. No.: B15157565
M. Wt: 163.17 g/mol
InChI Key: SPBFBUYAGGSSII-UHFFFAOYSA-N
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Description

3-(4-Methyl-pyridin-3-yl)-acrylic acid is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a methyl group at the 4-position and an acrylic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-pyridin-3-yl)-acrylic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylpyridine, which is commercially available.

    Formation of Intermediate: The 4-methylpyridine undergoes a series of reactions to introduce the acrylic acid moiety at the 3-position. This can be achieved through various methods, including the use of Grignard reagents or organolithium compounds.

    Final Product: The intermediate is then subjected to further reactions, such as oxidation or hydrolysis, to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: The use of catalysts to enhance reaction rates and selectivity.

    Temperature Control: Precise temperature control to maintain optimal reaction conditions.

    Purification: Advanced purification techniques, such as recrystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-pyridin-3-yl)-acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The pyridine ring can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(4-Methyl-pyridin-3-yl)-acrylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-pyridin-3-yl)-acrylic acid involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

    Modulate Receptors: Interact with cellular receptors to influence cell signaling and function.

    Affect Gene Expression: Alter the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridine: A precursor in the synthesis of 3-(4-Methyl-pyridin-3-yl)-acrylic acid.

    3-(4-Methyl-pyridin-3-yl)-propionic acid: A structurally similar compound with a propionic acid moiety instead of acrylic acid.

    4-Methyl-3-nitropyridine: Another derivative of 4-methylpyridine with different functional groups.

Uniqueness

This compound is unique due to its specific combination of a pyridine ring and an acrylic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-methylpyridin-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7-4-5-10-6-8(7)2-3-9(11)12/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBFBUYAGGSSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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